(7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
(7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Brand Name:
Vulcanchem
CAS No.:
329227-51-2
VCID:
VC0382838
InChI:
InChI=1S/C13H14N2O3S/c1-7-2-3-8-9(4-7)19-12-11(8)13(18)15(6-14-12)5-10(16)17/h6-7H,2-5H2,1H3,(H,16,17)
SMILES:
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O
Molecular Formula:
C13H14N2O3S
Molecular Weight:
278.33g/mol
(7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
CAS No.: 329227-51-2
Main Products
VCID: VC0382838
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33g/mol
CAS No. | 329227-51-2 |
---|---|
Product Name | (7-Methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid |
Molecular Formula | C13H14N2O3S |
Molecular Weight | 278.33g/mol |
IUPAC Name | 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid |
Standard InChI | InChI=1S/C13H14N2O3S/c1-7-2-3-8-9(4-7)19-12-11(8)13(18)15(6-14-12)5-10(16)17/h6-7H,2-5H2,1H3,(H,16,17) |
Standard InChIKey | KPNHGXNDSWMUAC-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O |
Canonical SMILES | CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O |
PubChem Compound | 2790505 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume